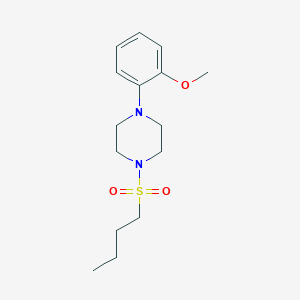![molecular formula C17H15NO4 B5432729 2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate](/img/structure/B5432729.png)
2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as Boc-L-phenylalanine acetate and is used in the synthesis of peptides and other organic compounds.
Applications De Recherche Scientifique
2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate has been used in scientific research for a variety of applications. One of the main applications is in the synthesis of peptides and other organic compounds. This compound is used as a building block in the synthesis of peptides and can also be used as a protecting group for amino acids.
Mécanisme D'action
The mechanism of action of 2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate is not fully understood. However, it is believed that this compound acts as a protease inhibitor. Proteases are enzymes that break down proteins and peptides. By inhibiting proteases, this compound can prevent the breakdown of peptides and proteins, allowing them to be used in scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-studied. However, it is believed that this compound does not have any significant effects on the body when used in lab experiments. It is important to note that this compound should not be used for drug purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate in lab experiments is its ability to protect amino acids during peptide synthesis. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its cost. It is also important to note that this compound should only be used for scientific research purposes and should not be used for drug purposes.
Orientations Futures
There are several future directions for research on 2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of the mechanism of action of this compound. It is also important to study the biochemical and physiological effects of this compound in order to better understand its potential applications in scientific research. Finally, future research should focus on the development of new applications for this compound in the field of organic chemistry.
Méthodes De Synthèse
The synthesis of 2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate involves several steps. The first step is the protection of the amino group of L-phenylalanine with a Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected amino acid with benzoyl chloride to form Boc-L-phenylalanine benzoyl ester. The final step involves the reaction of the ester with acetic anhydride to form this compound.
Propriétés
IUPAC Name |
[2-(4-benzamidophenyl)-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-12(19)22-11-16(20)13-7-9-15(10-8-13)18-17(21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAIUHOVWPKDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid](/img/structure/B5432648.png)
![8-[(3-methyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5432658.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5432662.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5432673.png)
![((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine](/img/structure/B5432685.png)
![7-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5432693.png)
![N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5432698.png)
![cis-4-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)cyclohexanamine hydrochloride](/img/structure/B5432701.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5432715.png)
![1-[3-(diethylamino)propyl]-4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432718.png)
![2-methyl-2-[(3-phenyl-2-propen-1-yl)amino]-1-propanol hydrochloride](/img/structure/B5432733.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5432745.png)